Tartrate de pyrantel

Vue d'ensemble

Description

Le tartrate de pyrantel est un agent anthelminthique dérivé de la pyrimidine utilisé principalement pour le traitement oral de diverses infections parasitaires par des vers, notamment l'ascaridiase, les infections à ankylostomes, l'entérobiase (infection à oxyures), la trichostrongylose et la trichinellose . Il est connu pour son efficacité en médecine humaine et vétérinaire .

Applications De Recherche Scientifique

Pyrantel tartrate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Pyrantel tartrate primarily targets the nicotinic acetylcholine receptors (nAChR) of nematodes . These receptors play a crucial role in the neuromuscular function of these organisms.

Mode of Action

Pyrantel tartrate acts as a depolarizing neuromuscular blocking agent . It promotes the release of acetylcholine and inhibits cholinesterase, stimulating ganglionic neurons . This leads to a longstanding activation of the nicotinic receptors, resulting in spastic paralysis of the susceptible nematodes .

Biochemical Pathways

The primary biochemical pathway affected by pyrantel tartrate is the neuromuscular transmission in helminths . By causing a sustained activation of the nicotinic receptors, the compound disrupts normal neuromuscular function, leading to paralysis .

Pharmacokinetics

Pyrantel tartrate exhibits different absorption rates in different species. It is well absorbed by pigs and dogs, but less so by ruminants . The pamoate salt form of pyrantel is poorly soluble in water, which reduces absorption from the gut and allows the drug to reach and be effective against parasites in the large intestine .

Result of Action

The result of pyrantel tartrate’s action is the paralysis and subsequent expulsion of the affected nematodes from the host organism’s system . This occurs because the spastic paralysis caused by the drug makes the worms lose their grip on the intestinal wall .

Analyse Biochimique

Biochemical Properties

Pyrantel tartrate functions as a depolarizing neuromuscular-blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons . This results in the spastic paralysis of susceptible nematodes, causing them to lose their grip on the intestinal wall and be expelled from the host’s body . Pyrantel tartrate interacts with acetylcholine receptors on the muscle cells of nematodes, leading to prolonged activation and paralysis .

Cellular Effects

Pyrantel tartrate affects various types of cells and cellular processes. It primarily targets the neuromuscular junctions of parasitic worms, causing paralysis and expulsion from the host . In humans and animals, pyrantel tartrate has been observed to cause gastrointestinal disturbances, central nervous system effects, and superficial skin reactions in cases of overdose . It influences cell signaling pathways by promoting acetylcholine release and inhibiting cholinesterase .

Molecular Mechanism

At the molecular level, pyrantel tartrate acts by promoting the release of acetylcholine, inhibiting cholinesterase, and stimulating ganglionic neurons . This leads to the depolarization of neuromuscular junctions in helminths, resulting in spastic paralysis . The compound binds to acetylcholine receptors on the muscle cells of nematodes, causing prolonged activation and subsequent paralysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrantel tartrate have been observed to change over time. The compound is known for its rapid metabolism, with the absorbed drug being partly metabolized in the liver . Pyrantel tartrate’s stability and degradation in laboratory settings have not been extensively documented, but its long-term effects on cellular function are primarily related to its neuromuscular-blocking properties .

Dosage Effects in Animal Models

The effects of pyrantel tartrate vary with different dosages in animal models. In dogs, a dose of 20 mg/kg/day for three months did not show toxic symptoms, but at 50 mg/kg/day, symptoms of intoxication were observed . In calves, a dose greater than 200 mg/kg caused ataxia (uncoordinated movements) . Horses tolerated 75 mg/kg well, but at 100 mg/kg, two out of three animals died . These studies indicate that pyrantel tartrate has a narrow safety margin at higher doses.

Metabolic Pathways

Pyrantel tartrate is extensively metabolized in dogs, rats, sheep, and cattle through three metabolic pathways: oxidation of the thiophene ring, oxidation of the tetrapyrimidine ring, and mercapturic acid conjugation . The absorbed drug is partly metabolized in the liver, and the unchanged drug is excreted via urine and feces .

Transport and Distribution

Pyrantel tartrate is well absorbed by pigs and dogs, but less so by ruminants . The pamoate salt of pyrantel, which is poorly soluble in water, offers the advantage of reduced absorption from the gut, allowing the drug to reach and act against parasites in the large intestine . This makes it particularly useful in horses .

Subcellular Localization

The subcellular localization of pyrantel tartrate has not been extensively studied. Its primary action is at the neuromuscular junctions of parasitic worms, where it binds to acetylcholine receptors on muscle cells

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tartrate de pyrantel est synthétisé en faisant réagir la base de pyrantel avec l'acide tartrique. La réaction implique la formation d'un sel entre la base de pyrantel et l'acide tartrique, ce qui donne du this compound . Les conditions de réaction impliquent généralement la dissolution de la base de pyrantel dans un solvant approprié et l'ajout d'acide tartrique dans des conditions contrôlées de température et de pH pour assurer une réaction complète et un rendement élevé.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels et un contrôle précis des paramètres de réaction pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le tartrate de pyrantel subit diverses réactions chimiques, notamment :

Oxydation : Le pyrantel peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le pyrantel en formes réduites ayant des propriétés pharmacologiques différentes.

Substitution : Le pyrantel peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes, ce qui peut modifier son activité

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire du N-oxyde de pyrantel, tandis que la réduction peut produire des dérivés d'amine de pyrantel .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications en recherche scientifique :

5. Mécanisme d'action

Le this compound agit comme un agent bloquant neuromusculaire dépolarisant. Il favorise la libération d'acétylcholine, inhibe la cholinestérase et stimule les neurones ganglionnaires, ce qui conduit à une paralysie spastique des nématodes (vers) sensibles . Cette paralysie fait perdre aux vers leur prise sur la paroi intestinale et les expulse du corps de l'hôte par des processus naturels .

Composés similaires :

Pamoate de pyrantel : Une autre forme saline de pyrantel, utilisée de manière similaire dans les traitements anthelminthiques.

Tartrate de morantel : Un composé apparenté ayant des propriétés anthelminthiques similaires mais des profils pharmacocinétiques différents.

Unicité du this compound : Le this compound est unique en raison de sa forme saline spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport à d'autres formes telles que le pamoate de pyrantel . Son efficacité après une seule dose et son activité à large spectre contre divers vers parasites en font un agent anthelminthique précieux .

Comparaison Avec Des Composés Similaires

Pyrantel pamoate: Another salt form of pyrantel, used similarly in anthelmintic treatments.

Morantel tartrate: A related compound with similar anthelmintic properties but different pharmacokinetic profiles.

Uniqueness of Pyrantel Tartrate: Pyrantel tartrate is unique due to its specific salt form, which enhances its solubility and bioavailability compared to other forms like pyrantel pamoate . Its effectiveness after a single dose and its broad-spectrum activity against various parasitic worms make it a valuable anthelmintic agent .

Propriétés

IUPAC Name |

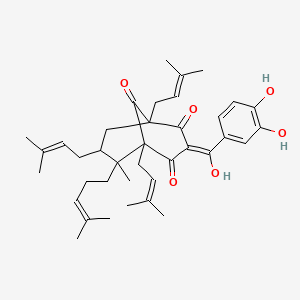

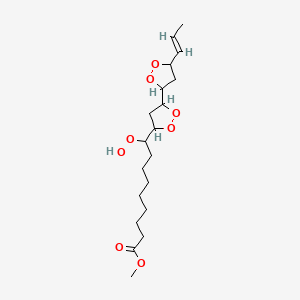

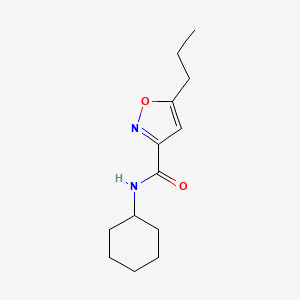

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRCYAZJKNPEQR-NIEARKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC=CS2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048858 | |

| Record name | Pyrantel tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33401-94-4 | |

| Record name | Pyrantel tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrantel tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrantel tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrantel hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTEL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC82VF0480 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pyrantel Tartrate exert its anthelmintic effect?

A1: Pyrantel Tartrate acts as a cholinergic agonist, specifically targeting nicotinic acetylcholine receptors (AChRs) at the neuromuscular junctions of susceptible helminths. [, , , , , ] This binding leads to depolarization of the muscle cell membrane, causing spastic paralysis in the parasite. [, , , , , ] The paralyzed worms are then expelled from the host's gastrointestinal tract. [, , , , , ]

Q2: What is the molecular formula and weight of Pyrantel Tartrate?

A4: The molecular formula of Pyrantel Tartrate is C14H14N2S · C4H6O6 and its molecular weight is 374.4 g/mol. []

Q3: How stable is Pyrantel Tartrate in feed formulations?

A5: Studies indicate that Pyrantel Tartrate exhibits good stability in various feed formulations. Research has demonstrated its long-term stability in swine feed, allowing for its inclusion as a feed additive for continuous medication. []

Q4: Are there any specific analytical methods to assess Pyrantel Tartrate stability in formulations?

A6: Yes, high-performance liquid chromatography (HPLC) has been widely employed to evaluate the stability of Pyrantel Tartrate in various formulations, including medicated feeds. [, , , ]

Q5: Has Pyrantel Tartrate shown efficacy in any in vitro models?

A8: Yes, Pyrantel Tartrate demonstrated efficacy against Sarcocystis neurona merozoites in equine dermal cell cultures. Concentrations exceeding 0.0025 M successfully inhibited plaque formation, indicating its potential against this parasite. []

Q6: What animal models have been used to study the efficacy of Pyrantel Tartrate?

A9: A variety of animal models, including sheep, pigs, horses, and mice, have been employed to investigate the efficacy of Pyrantel Tartrate against different parasite infections. [, , , , , , , , ] These studies have provided valuable insights into its spectrum of activity and potential applications.

Q7: Is there evidence of resistance development to Pyrantel Tartrate in parasites?

A10: Yes, there is documented evidence of resistance development to Pyrantel Tartrate in certain parasite populations. For instance, studies in horses have reported the emergence of Cyathostomes resistant to Pyrantel Pamoate, a closely related compound, following daily administration of Pyrantel Tartrate. []

Q8: Are there any known drug interactions that can influence the toxicity of Pyrantel Tartrate?

A11: Research indicates that the co-administration of Pyrantel Tartrate with Levamisole in pigs resulted in increased toxicity of Levamisole. [, ] This interaction suggests a potential for enhanced toxicity when Pyrantel Tartrate is combined with other nicotinic agonists.

Q9: What analytical techniques are commonly employed for quantifying Pyrantel Tartrate in various matrices?

A12: Several analytical methods have been developed and validated for the accurate quantification of Pyrantel Tartrate. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique, offering high sensitivity and selectivity. [, , , ] Additionally, spectrophotometric methods, including the method of standard additions, have also been utilized for its determination in various matrices, particularly in feed samples. [, , ]

Q10: When was Pyrantel Tartrate first introduced as an anthelmintic agent?

A14: Pyrantel Tartrate was first introduced as a broad-spectrum anthelmintic for domestic animals in the mid-1960s. [, ] Its introduction marked a significant advancement in veterinary parasitology, providing a safe and effective tool for controlling various nematode infections in livestock.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1234327.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)

![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)

![4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)